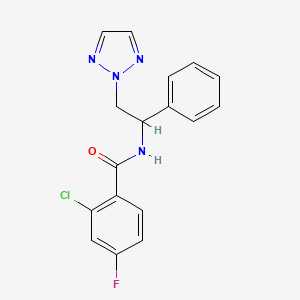

2-chloro-4-fluoro-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

2-chloro-4-fluoro-N-[1-phenyl-2-(triazol-2-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClFN4O/c18-15-10-13(19)6-7-14(15)17(24)22-16(11-23-20-8-9-21-23)12-4-2-1-3-5-12/h1-10,16H,11H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDCUNLVBQGKLFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)C3=C(C=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClFN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-4-fluoro-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide typically involves multiple steps:

Formation of the Triazole Ring:

Attachment of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts acylation reaction.

Formation of the Benzamide: The final step involves the coupling of the triazole-phenyl intermediate with 2-chloro-4-fluorobenzoyl chloride under basic conditions to form the benzamide.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield.

Types of Reactions:

Substitution Reactions: The chloro and fluoro substituents on the benzene ring can undergo nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The triazole ring can participate in redox reactions, altering its electronic properties.

Coupling Reactions: The benzamide moiety can engage in coupling reactions with various nucleophiles.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution Products: Depending on the nucleophile, products can include methoxy or tert-butoxy derivatives.

Oxidation Products: Oxidized triazole derivatives.

Reduction Products: Reduced triazole derivatives.

Chemistry:

Catalysis: The compound can act as a ligand in transition metal-catalyzed reactions.

Material Science: Used in the synthesis of polymers and advanced materials due to its unique electronic properties.

Biology and Medicine:

Drug Development:

Biological Probes: Used in the design of molecular probes for imaging and diagnostic purposes.

Industry:

Agriculture: Potential use in the development of agrochemicals.

Electronics: Application in the fabrication of organic electronic devices.

Mechanism of Action

The mechanism of action of 2-chloro-4-fluoro-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can coordinate with metal ions, influencing enzymatic activity or receptor binding. The chloro and fluoro substituents can enhance the compound’s lipophilicity, facilitating its passage through biological membranes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparisons

*Estimated logP based on structural similarity to .

Key Differences in Functional Groups and Bioactivity

- Triazole vs. Pyridazine in introduces polarity, reducing blood-brain barrier permeability.

- Fluorophenyl vs. Thiophene () : The 4-fluorophenyl group in increases lipophilicity (logP = 3.614), favoring membrane penetration. Thiophene in enhances aromatic interactions but lowers molecular weight (313.8 vs. 340.8).

- Sulfone vs. Tetrahydroquinoline (): Sulfone in improves metabolic stability, while tetrahydroquinoline in provides a rigid scaffold for CNS drug design.

Crystallographic and Computational Insights

- Structural Analysis : Analogous benzamides (e.g., ) were resolved using SHELXL () and WinGX (), confirming planar benzamide cores and substituent conformations. The triazole in the target compound likely adopts a coplanar orientation with the phenyl group, as seen in triazole-containing structures ().

- logP and Solubility : The target compound’s estimated logP (~3.0) is lower than (3.614), suggesting better aqueous solubility. This aligns with trends observed in triazole derivatives ().

Biological Activity

2-Chloro-4-fluoro-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activities, including anticancer properties, enzyme inhibition, and other pharmacological effects.

Chemical Structure and Properties

The compound features a triazole moiety, which is known for its diverse biological activities. The chemical structure can be represented as follows:

This structure contributes to its interaction with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including compounds similar to this compound. For instance:

- Mechanism of Action : Triazole derivatives often exert their effects by inhibiting key enzymes involved in cancer cell proliferation. They can target enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial for DNA synthesis and modification.

- Case Studies : In vitro studies have shown that triazole-containing compounds can induce apoptosis in various cancer cell lines. For example, one study reported that a related triazole compound exhibited significant cytotoxicity against MDA-MB-231 breast cancer cells with an IC50 value in the low micromolar range .

Enzyme Inhibition

Another important aspect of the biological activity of this compound is its potential as an enzyme inhibitor:

- Carbonic Anhydrase Inhibition : Compounds with similar structures have been tested for their ability to inhibit carbonic anhydrases (CAs), which play a role in pH regulation and are implicated in tumor growth. The IC50 values for CA IX inhibition were reported between 10.93–25.06 nM .

Data Tables

| Biological Activity | Target | IC50 (µM) | Reference |

|---|---|---|---|

| Anticancer (MDA-MB-231 Cells) | Apoptosis Induction | 0.30 | |

| CA IX Inhibition | Carbonic Anhydrase | 0.01093 - 0.02506 | |

| HDAC Inhibition | Histone Deacetylase | Varies |

Mechanistic Insights

The biological activity of this compound can be attributed to several mechanisms:

- Apoptotic Pathways : The induction of apoptosis is a key mechanism through which the compound exerts its anticancer effects. This involves the activation of caspases and modulation of Bcl-2 family proteins.

- Enzyme Interaction : The compound's ability to inhibit specific enzymes such as carbonic anhydrases and HDACs contributes to its therapeutic potential by disrupting critical cellular pathways involved in cancer progression.

Q & A

Synthetic Route Design and Optimization

Q: What multi-step synthetic strategies are effective for synthesizing 2-chloro-4-fluoro-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide, and how can reaction conditions be optimized? A:

- Step 1: Triazole Formation

Utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") to construct the 1,2,3-triazole ring. This method ensures regioselectivity and high yields under mild conditions (e.g., room temperature, aqueous/organic solvent mixtures) . - Step 2: Amide Coupling

React the triazole-containing intermediate with 2-chloro-4-fluorobenzoyl chloride using a coupling agent like HATU or EDCI. Optimize solvent choice (e.g., DMF or THF) and stoichiometry to minimize byproducts . - Key Considerations :

- Monitor reaction progress via TLC or HPLC .

- Purify intermediates via column chromatography or recrystallization to ensure >95% purity.

Crystallographic Analysis and Refinement

Q: What methodologies are recommended for resolving crystallographic data and hydrogen-bonding interactions in this compound? A:

- Data Collection : Use single-crystal X-ray diffraction with Mo-Kα radiation (λ = 0.71073 Å) .

- Refinement : Apply the SHELX suite (SHELXL for refinement; SHELXS for structure solution) .

- Hydrogen Bonding : Identify classical (N–H⋯N) and non-classical (C–H⋯F/O) interactions to stabilize molecular packing . Example parameters:

- N1–H1⋯N2 : Distance = 2.89 Å, Angle = 165° .

- C4–H4⋯F2 : Distance = 3.21 Å .

Biological Activity Profiling

Q: How can researchers evaluate this compound’s potential as a neurokinin receptor antagonist? A:

- In Vitro Binding Assays :

Use radiolabeled ligand displacement assays (e.g., [³H]-Substance P) to measure IC₅₀ values. Optimize assay buffers (pH 7.4, 25 mM HEPES) and membrane preparations from transfected HEK293 cells . - Functional Antagonism :

Measure inhibition of neurokinin-1 receptor (NK1R)-mediated calcium flux using FLIPR assays . - Preclinical Models :

Test efficacy in rodent models of emesis or depression, ensuring dose-response correlations .

Analytical Characterization Techniques

Q: Which analytical techniques are critical for confirming structural integrity and purity? A:

- NMR Spectroscopy :

Assign peaks for diagnostic groups (e.g., triazole C–H at δ 7.8–8.2 ppm; benzamide carbonyl at ~168 ppm) . - Mass Spectrometry :

Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of Cl/F substituents) . - HPLC :

Use reverse-phase C18 columns (ACN/water gradient) to assess purity (>98%) .

Addressing Data Contradictions in Bioactivity

Q: How should researchers resolve discrepancies in biological activity data across studies? A:

- Assay Standardization :

Control variables like cell passage number, buffer composition, and incubation time . - SAR Studies :

Synthesize analogs (e.g., replacing Cl/F with other halogens) to isolate key pharmacophores . - Computational Validation :

Perform molecular docking (e.g., AutoDock Vina) to predict binding modes to NK1R and correlate with experimental IC₅₀ .

Solubility and Formulation Challenges

Q: What strategies can improve aqueous solubility for in vivo studies? A:

- Salt Formation :

Convert the free base to a hydrochloride salt using HCl in dioxane . - Co-Solvent Systems :

Use PEG-400 or cyclodextrin-based formulations to enhance solubility in pharmacokinetic studies . - Prodrug Design :

Introduce phosphate or ester groups at the benzamide moiety for hydrolytic activation .

Stability Under Experimental Conditions

Q: How can researchers assess and mitigate degradation during storage or assays? A:

- Forced Degradation Studies :

Expose the compound to heat (40°C), light (UV), and acidic/basic conditions. Monitor degradation via HPLC . - Storage Recommendations :

Store lyophilized powder at -20°C under argon. Prepare fresh DMSO stock solutions to avoid oxidation .

Comparative Analysis with Analogues

Q: What structural features distinguish this compound from similar benzamide derivatives? A:

- Unique Features :

- Triazole ring enhances metabolic stability compared to imidazole-based analogs .

- Fluorine at C4 improves membrane permeability (logP ~3.2) vs. non-fluorinated analogs (logP ~2.8) .

- Activity Comparison :

- 10-fold higher NK1R affinity than N-(2-(4-fluorophenyl)ethyl) derivatives due to triazole’s hydrogen-bonding capacity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.